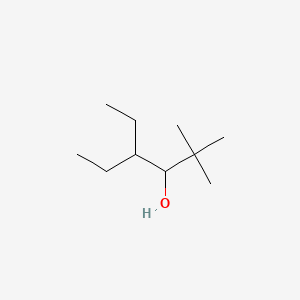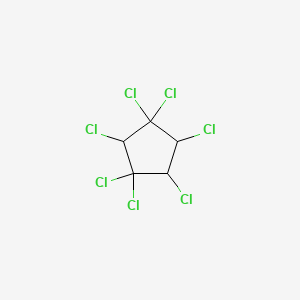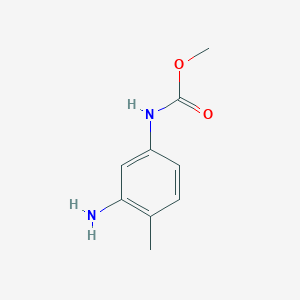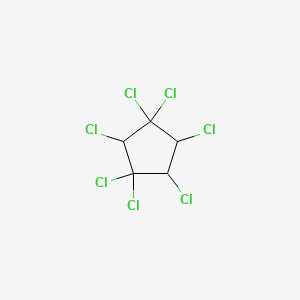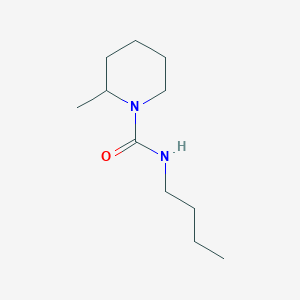
N-Butyl-2-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-methylpiperidine-1-carboxamide is a chemical compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-2-methylpiperidine-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates with amines. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction typically involves the activation of the carboxylic acid, which can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or through the formation of acid chlorides .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the amide group.
Substitution: Nucleophilic reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-Butyl-2-methylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act on various enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide: A compound with antidepressant and anxiolytic action.
Diaminopyrimidine Carboxamides: Used as HPK1 inhibitors for treating cancer.
Uniqueness
N-Butyl-2-methylpiperidine-1-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
67626-40-8 |
|---|---|
Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-butyl-2-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-4-8-12-11(14)13-9-6-5-7-10(13)2/h10H,3-9H2,1-2H3,(H,12,14) |
InChI Key |
CVPFHECTSMAAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


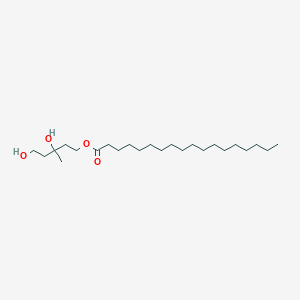
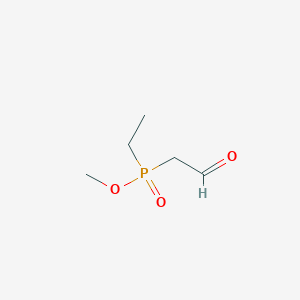
![Piperidine, 1-[(2-nitrophenyl)thio]-](/img/structure/B14481260.png)
![Methyl 2-[2-chloro-5-(2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14481266.png)
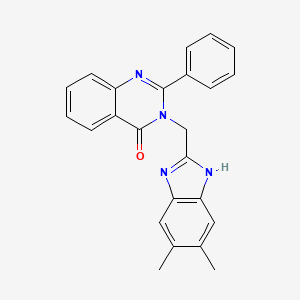


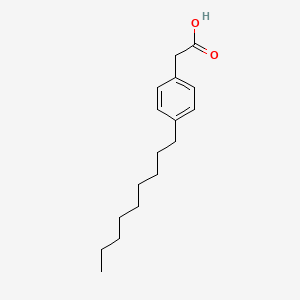
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

